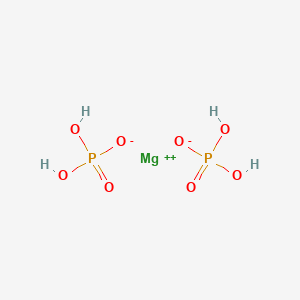

![molecular formula C7H7N3OS B083562 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 13797-77-8](/img/structure/B83562.png)

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

Overview

Description

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C7H7N3OS . It has been identified in various studies related to the treatment of cancer metastasis .

Synthesis Analysis

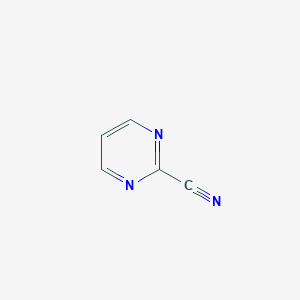

The synthesis of related compounds has been described in the literature. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been designed, synthesized, and characterized by spectral data . Another study describes the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, which were cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine consists of a thiazolo[5,4-b]pyridine core with a methoxy group attached . The structure exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

The compound has been found to function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells . Another study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

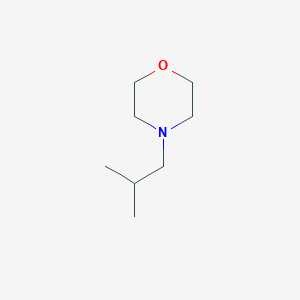

- Field : Bioactive Substance and Function of Natural Medicines .

- Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These compounds showed potent PI3K inhibitory activity .

- Method : These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Results : The results indicated that these N -heterocyclic compounds showed potent PI3K inhibitory activity, and the IC 50 of a representative compound (19a) could reach to 3.6 nm .

- Field : Organic Chemistry .

- Application : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

- Method : Despite the large number of publications in the last two decades, only few methodologies are known for the synthesis of thiazolothiazoles .

- Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Phosphoinositide 3-Kinase Inhibitors

Organic Electronics

- Field : Medicinal Chemistry .

- Application : Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Results : The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of drug design and discovery .

- Field : Organic Chemistry .

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : These activities have created interest among researchers to synthesize a variety of indole derivatives .

- Results : The wide range of applications in the field of drug design and discovery has led to an increase in the synthesis of compounds containing the indole moiety .

Pharmaceutical and Biological Activities

Indole Derivatives

- Field : Bioactive Substance and Function of Natural Medicines .

- Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These compounds showed potent PI3K inhibitory activity .

- Method : These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Results : The results indicated that these N -heterocyclic compounds showed potent PI3K inhibitory activity, and the IC 50 of a representative compound (19a) could reach to 3.6 nm .

- Field : Organic Chemistry .

- Application : The parent thiazolo [5,4- d ]thiazole moiety possesses some appealing features towards applications in organic electronics . Moreover, aryl-functionalized thiazolo [5,4- d ]thiazole derivatives – expanding the conjugated backbone of the semiconducting material – are easily prepared .

- Method : Despite the large number of publications in the last two decades, only few methodologies are known for the synthesis of thiazolothiazoles .

- Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Phosphoinositide 3-Kinase Inhibitors

Organic Electronics

properties

IUPAC Name |

5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPVJZMTIYQTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384272 | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

CAS RN |

13797-77-8 | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

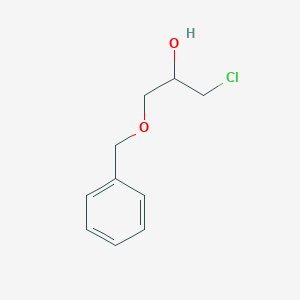

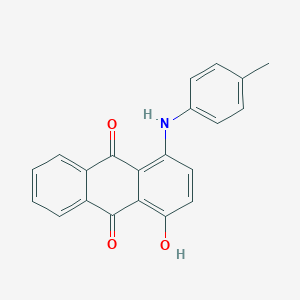

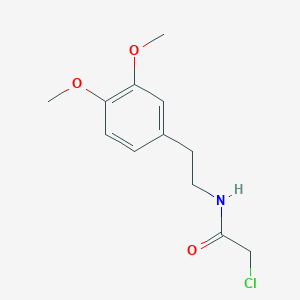

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)